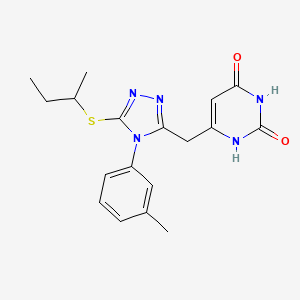

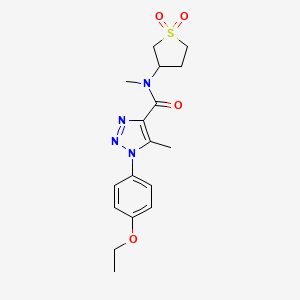

![molecular formula C27H28N4O3S B2994971 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683767-45-5](/img/structure/B2994971.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

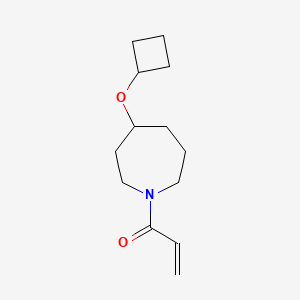

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless and solid. It is an important pharmacophore and is used in the discovery of many therapeutic agents . The sulfamoyl group is a functional group that is commonly found in some types of drugs, including certain diuretics and carbonic anhydrase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a phenyl ring, and a sulfamoyl group attached to a cyclohexyl ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzimidazole derivatives include good stability and solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition

Research conducted by Ulus et al. (2016) developed novel acridine-acetazolamide conjugates through microwave-assisted synthesis, investigating their effects as inhibitors of human carbonic anhydrase isoforms. These compounds displayed significant inhibitory activity across several isoforms, demonstrating potential applications in therapeutic areas requiring carbonic anhydrase inhibition (Ulus et al., 2016).

Antimicrobial Evaluation

Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Selected derivatives exhibited significant antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Sethi et al., 2016).

Copper-Catalyzed Amidation and Imidation

Tran et al. (2014) reported on the copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. This study opens up new possibilities for functionalizing alkanes, a fundamental class of hydrocarbons, through amidation and imidation reactions (Tran et al., 2014).

Proton Exchange Membranes

Li et al. (2007) synthesized sulfonated polyimides containing benzimidazole groups for use as proton exchange membranes. These materials showed promising properties for fuel cell applications, including high proton conductivity and good water stability (Li et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S/c1-31(22-7-3-2-4-8-22)35(33,34)23-17-13-20(14-18-23)27(32)28-21-15-11-19(12-16-21)26-29-24-9-5-6-10-25(24)30-26/h5-6,9-18,22H,2-4,7-8H2,1H3,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJMYOGRDDGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

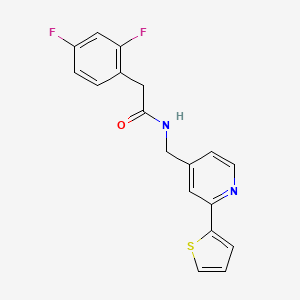

![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

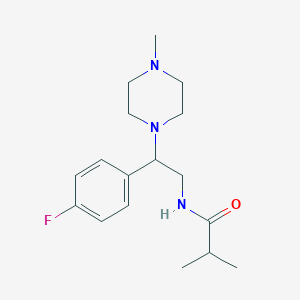

![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)

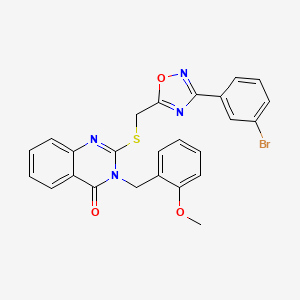

![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)

![ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2994908.png)